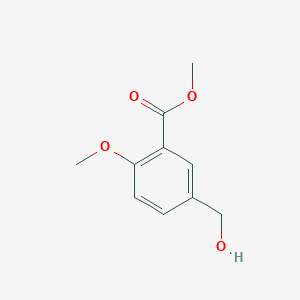

Methyl 5-(hydroxymethyl)-2-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(hydroxymethyl)-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2/h3-5,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEMWRZGBFZHBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CO)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 5 Hydroxymethyl 2 Methoxybenzoate and Its Analogues

Chemo- and Regioselective Synthesis Strategies for Substituted Benzoates

Achieving the desired substitution pattern on the benzoate (B1203000) scaffold hinges on the selective manipulation of functional groups. This involves a combination of classical reactions adapted for complex molecules and modern synthetic paradigms that offer efficiency and control.

Esterification and Functional Group Interconversion Approaches

The formation of the methyl ester is a primary step in the synthesis of benzoate derivatives. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a fundamental method. epa.govuomustansiriyah.edu.iqgoogle.com This equilibrium-driven process typically involves reacting the corresponding benzoic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid to drive the reaction toward the ester product. epa.govgoogle.comresearchgate.net The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by a nucleophilic attack from methanol. uomustansiriyah.edu.iqresearchgate.net

However, for substrates with sensitive functional groups, harsher methods can be unsuitable. Functional group interconversion (FGI) provides an alternative and often milder pathway. A notable strategy for synthesizing the target compound involves the preparation of an intermediate, methyl 5-formyl-2-methoxybenzoate. taylorandfrancis.com This aldehyde can then be selectively reduced to the corresponding primary alcohol (the hydroxymethyl group) using a mild reducing agent like sodium borohydride, a transformation that typically does not affect the ester or ether functionalities. This approach highlights the importance of FGI, where one functional group is converted into another, allowing for a more controlled and selective synthesis. researchgate.net

Another key synthetic route involves starting with salicylic (B10762653) acid. A patented method describes the methylation of both the carboxylic acid and the phenolic hydroxyl group of salicylic acid using dimethyl sulfate (B86663) and potassium carbonate to yield methyl 2-methoxybenzoate (B1232891). taylorandfrancis.com This intermediate is then subjected to formylation to introduce the aldehyde group at the 5-position, which can subsequently be reduced to the hydroxymethyl group. taylorandfrancis.com This multi-step sequence demonstrates a common strategy: first, establish the stable ester and ether groups, then introduce and modify the more reactive functionalities.

The synthesis of isomeric compounds, such as methyl 5-hydroxy-2-methoxybenzoate, has also been reported, further illustrating these principles. researchgate.net Such syntheses often rely on carefully planned sequences of esterification, methylation, and deprotection steps to achieve the desired arrangement of substituents. researchgate.net

Selective Derivatization and Protection/Deprotection of Hydroxyl and Methoxy (B1213986) Moieties

The presence of multiple reactive sites, such as hydroxyl and carboxyl groups, on a single aromatic ring necessitates the use of protecting groups to ensure chemo- and regioselectivity. rsc.org Protecting group strategy is crucial in preventing unwanted side reactions and directing reagents to the desired position. organic-chemistry.org

In the synthesis of substituted hydroxy-methoxybenzoates, regioselective protection is often the critical step. researchgate.net For example, to synthesize isomers of the target compound, a strategy might involve the selective protection of one hydroxyl group in a dihydroxybenzoic acid derivative while the other is methylated. researchgate.net The choice of protecting group is vital and depends on its stability under various reaction conditions and the ease of its selective removal. rsc.orgorganic-chemistry.org

Common protecting groups for hydroxyl functions include benzyl (B1604629) (Bn) ethers and silyl (B83357) ethers (e.g., TMS, TBDPS). organic-chemistry.orgorganic-chemistry.org Benzyl ethers, for instance, are stable under a wide range of conditions but can be selectively removed by catalytic hydrogenation (e.g., using Pd/C and H₂), a process that typically does not affect methoxy or ester groups. organic-chemistry.org The p-methoxybenzyl (PMB) ether is another valuable protecting group that can be cleaved under specific oxidative conditions (e.g., with DDQ), allowing for orthogonal deprotection strategies where different protecting groups can be removed selectively in the presence of others. organic-chemistry.orgrsc.org

Table 1: Common Protecting Groups for Hydroxyl Functions and Their Deprotection Conditions

| Protecting Group | Abbreviation | Protection Reagent Example | Deprotection Conditions | Selectivity Notes |

|---|---|---|---|---|

| Benzyl | Bn | Benzyl Bromide (BnBr) | H₂, Pd/C (Hydrogenolysis) | Cleaved in the presence of many other groups; sensitive to other reducible groups. |

| p-Methoxybenzyl | PMB | p-Methoxybenzyl Chloride (PMBCl) | DDQ, CAN (Oxidative) | Can be removed selectively in the presence of Bn ethers. rsc.org |

| Trimethylsilyl (B98337) | TMS | Trimethylsilyl Chloride (TMSCl) | Mild acid (e.g., AcOH), Fluoride (B91410) ion (TBAF) | Labile; easily removed, often during workup. |

| tert-Butyldimethylsilyl | TBDMS/TBS | tert-Butyldimethylsilyl Chloride (TBSCl) | Stronger acid, Fluoride ion (TBAF) | More stable than TMS; widely used. |

| Acetyl | Ac | Acetic Anhydride (B1165640) (Ac₂O) | Base (e.g., K₂CO₃, MeOH), Acid | Can be cleaved under hydrolytic conditions. |

Multicomponent Reaction Paradigms in Benzoate Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer a powerful strategy for rapidly building molecular diversity and complexity. nih.govtandfonline.com These reactions are highly atom-economical and can streamline synthetic processes that would otherwise require multiple steps. tandfonline.com Venerable name reactions like the Hantzsch, Biginelli, and Ugi reactions are cornerstones of this field. nih.gov

While a direct MCR for Methyl 5-(hydroxymethyl)-2-methoxybenzoate is not prominently reported, MCRs are extensively used to construct complex heterocyclic and aromatic scaffolds that are structurally related to substituted benzoates. jocpr.commdpi.com For instance, the Ugi and Passerini reactions are powerful tools for creating peptide-like structures and α-acyloxyamides, respectively. nih.govacs.org These reactions often use substituted benzaldehydes and benzoic acids as key building blocks.

A strategy could involve using a suitably functionalized aldehyde, isocyanide, amine, and carboxylic acid in an Ugi four-component reaction (Ugi-4CR) to rapidly assemble a complex molecule containing the substituted benzoate motif. acs.org The versatility of MCRs allows for the incorporation of diverse functional groups, enabling the creation of large libraries of related compounds from readily available starting materials. tandfonline.commdpi.com The use of MCRs represents a paradigm shift from traditional linear synthesis, emphasizing efficiency and the rapid generation of complex molecular architectures. nih.govnih.gov

Catalytic Approaches in the Synthesis of Methyl 5-(hydroxymethyl)-2-methoxybenzoate and Related Structures

Catalysis is at the heart of modern organic synthesis, providing efficient, selective, and environmentally benign routes to complex molecules. Both transition metal catalysis and organocatalysis offer powerful tools for the construction and functionalization of benzoate scaffolds.

Transition Metal-Catalyzed Transformations for Benzoate Scaffolds

Transition metals are pivotal catalysts for a wide array of transformations, including the crucial C-C and C-heteroatom bond formations required for synthesizing substituted benzoates. nih.govrsc.org Palladium-catalyzed cross-coupling and C-H functionalization reactions are particularly powerful for modifying aromatic rings. nih.govorganic-chemistry.org For example, palladium catalysts can mediate the C-H activation of a benzoate substrate, allowing for the introduction of various functional groups at specific positions, often guided by directing groups within the substrate. organic-chemistry.org

The synthesis of methyl benzoate itself can be achieved via palladium-catalyzed carboalkoxylation of aryl halides, demonstrating a key C-C bond-forming strategy. rsc.org Furthermore, recent research has explored the use of solid acid catalysts for esterification. A titanium-zirconium solid acid catalyst has been shown to be effective for the direct condensation of various substituted benzoic acids with methanol, offering a reusable and potentially greener alternative to traditional homogeneous acid catalysts. magtech.com.cn

Copper catalysts have also been employed. For instance, the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate, an analogue of the target molecule, was achieved using cuprous bromide to catalyze the reaction between methyl 2-methoxy-5-chlorobenzoate and sodium aminosulfinate. Transition metals, by virtue of their diverse electronic properties and ability to exist in multiple oxidation states, can facilitate transformations that are otherwise challenging, enabling more efficient and selective synthetic routes. rsc.org

Table 2: Examples of Metal-Catalyzed Reactions in Benzoate Synthesis

| Reaction Type | Catalyst System | Substrates | Product Type | Ref. |

|---|---|---|---|---|

| Esterification | Zr/Ti Solid Acid | Substituted Benzoic Acid, Methanol | Substituted Methyl Benzoate | magtech.com.cn |

| C-H Activation | Pd(OAc)₂ / MPAA | Benzoate Substrates | Functionalized Benzoates | organic-chemistry.org |

| Carboalkoxylation | [PdCl₂(Xantphos)] | Iodobenzene, CO, Methanol | Methyl Benzoate | rsc.org |

| Sulfamoylation | Cuprous Bromide (CuBr) | 2-methoxy-5-chlorobenzoate, NaSO₂NH₂ | 2-methoxy-5-sulfamoylbenzoate |

Organocatalytic Applications in Esterification and Etherification Reactions

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a major pillar of organic synthesis, complementing metal-based catalysis.

In the context of esterification, several organocatalytic methods are prominent. The Steglich esterification utilizes a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). tandfonline.comorganic-chemistry.org DMAP acts as a highly nucleophilic acylation catalyst, accelerating the reaction and suppressing side reactions, enabling the formation of esters under mild conditions, even with sterically hindered alcohols. tandfonline.com

N-Heterocyclic carbenes (NHCs) have also been developed as powerful organocatalysts for oxidative esterification. nih.govmdpi.com These catalysts can facilitate the direct conversion of aldehydes into esters in the presence of an alcohol and an oxidant. nih.govrsc.org This methodology allows for the synthesis of aromatic esters from aromatic aldehydes under mild, often aerobic, conditions. nih.gov

For the etherification step, particularly the formation of the methoxy group from a precursor phenol, organocatalytic approaches can also be applied, although classical methods like the Williamson ether synthesis are common. organic-chemistry.org The Mitsunobu reaction, which uses organophosphorus and azodicarboxylate reagents, provides a powerful method for converting alcohols (including phenols) to ethers with inversion of stereochemistry where applicable, though it is a stoichiometric process rather than catalytic. The development of catalytic, metal-free etherification methods remains an active area of research, with some protocols using catalysts like triflic acid or relying on specific activating agents.

Biocatalytic Pathways for Selective Functionalization

Biocatalysis has emerged as a powerful tool for the selective functionalization of aromatic compounds, offering high levels of chemo-, regio-, and stereoselectivity that are often difficult to achieve with conventional chemical methods. nih.gov The use of enzymes or whole-cell systems can lead to the synthesis of complex molecules like methyl 5-(hydroxymethyl)-2-methoxybenzoate under mild reaction conditions.

Enzymes such as lipases have been successfully employed in the direct esterification of benzoic acid derivatives. For instance, Candida rugosa lipase (B570770) has been used for the synthesis of methyl benzoate in a heterogeneous medium, demonstrating that good yields can be achieved in the direct esterification of benzoic acid. nih.gov This approach is significant as benzoic acid and its derivatives can sometimes inhibit enzyme activity. nih.gov The functionalization of the benzoate ring can also be accomplished using enzymatic dihydroxylation. Whole-cell fermentation using genetically engineered E. coli strains has been shown to convert a series of benzoate esters into their corresponding cis-cyclohexadienediols. rsc.org These diols are versatile intermediates that can be used to synthesize a variety of other complex molecules. rsc.org

The application of biocatalysis can be categorized into two main strategies: early-stage building block synthesis and late-stage functionalization. nih.gov In the former, enzymes are used to create key intermediates which are then converted to the final product through subsequent chemical steps. In the latter, an advanced, chemically synthesized intermediate is subjected to an enzymatic reaction to yield the final target molecule. nih.gov For a compound like methyl 5-(hydroxymethyl)-2-methoxybenzoate, a potential biocatalytic route could involve the enzymatic hydroxylation of a methyl 2-methoxybenzoate precursor.

Research into the enzymatic synthesis of benzyl benzoate has highlighted the effectiveness of using different acyl donors and reaction conditions to optimize product yield. researchgate.net Studies have shown that using benzoic anhydride as an acyl donor can be highly effective for the acylation of benzyl alcohol in the absence of organic solvents. researchgate.net Immobilized lipases, such as Lipozyme TL-IM, have demonstrated high conversion rates in both batch and fed-batch reactor configurations. researchgate.net These findings are pertinent to the synthesis of methyl 5-(hydroxymethyl)-2-methoxybenzoate, as similar enzymatic esterification or transesterification strategies could be employed.

| Enzyme/Biocatalyst | Substrate(s) | Product(s) | Key Findings |

| Candida rugosa lipase | Benzoic acid, Methanol | Methyl benzoate | Successful direct esterification with good yields in a heterogeneous medium. nih.gov |

| E. coli JM109(pDTG601) | Benzoate esters | cis-Cyclohexadienediols | Demonstrates enzymatic dihydroxylation of the benzoate ring to form versatile intermediates. rsc.org |

| Lipozyme TL-IM | Benzoic anhydride, Benzyl alcohol | Benzyl benzoate | High conversion rates (92%) achieved in a solvent-free system using a batch approach. researchgate.net |

Green Chemistry Principles and Sustainable Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for fine chemicals and pharmaceuticals to minimize environmental impact and enhance safety. jddhs.com For the synthesis of methyl 5-(hydroxymethyl)-2-methoxybenzoate, these principles guide the development of more sustainable processes.

Solvent-Free and Aqueous Medium Reaction Development

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to air pollution. jddhs.com Solvent-free reactions, where reagents are mixed without a solvent, can drastically reduce waste and environmental impact. jddhs.com For instance, the synthesis of benzodiazepine (B76468) derivatives has been successfully carried out under solvent-free conditions using a recyclable ferrite (B1171679) catalyst. researchgate.net Similarly, the one-pot synthesis of benzo-[b]-1,4-diazepines has been achieved using a reusable sulfamic acid catalyst under solvent-free conditions, resulting in excellent yields. researchgate.net The development of solvent-free methods for the synthesis of benzoate esters, such as the gold-silver alloy-catalyzed oxidation of benzyl alcohol to sodium benzoate, further showcases the potential of this approach. rsc.org

Reactions in aqueous media present another green alternative to the use of organic solvents. Water is non-toxic, non-flammable, and readily available. While organic compounds often have low solubility in water, this can sometimes be overcome through the use of catalysts or by running reactions at elevated temperatures. The synthesis of various organic compounds in water has been demonstrated to be efficient and can simplify product isolation. researchgate.net

Atom Economy and Reaction Efficiency Optimization for Benzoate Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com A higher atom economy signifies a more sustainable process with less waste generation. jocpr.comprimescholars.com The calculation for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

Addition reactions, such as the Diels-Alder reaction, are examples of reactions that can have a 100% atom economy, as all the atoms of the reactants are incorporated into the product. primescholars.com In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts.

Reaction mass efficiency (RME) is another metric that provides a more realistic measure of the greenness of a reaction by considering the yield and the molar quantities of reactants used. It is calculated as:

RME = (Mass of Product / Total Mass of Reactants) x 100

Optimizing RME involves not only selecting reactions with high atom economy but also achieving high reaction yields.

Waste Minimization and Renewable Feedstock Utilization Considerations

The prevention of waste is the first and one of the most important principles of green chemistry. researchgate.net This can be achieved through various strategies, including the use of catalytic reactions, optimizing reaction conditions to minimize byproduct formation, and recycling solvents and catalysts. jddhs.com In the context of synthesizing methyl 5-(hydroxymethyl)-2-methoxybenzoate, waste can be minimized by employing highly selective catalysts that reduce the formation of unwanted side products.

The use of renewable feedstocks is another cornerstone of sustainable chemistry. researchgate.net Traditionally, many aromatic compounds are derived from petroleum. researchgate.net However, there is growing interest in producing these chemicals from biomass. For example, benzoic acid and its derivatives can be synthesized from renewable resources like L-tyrosine and L-phenylalanine through microbial fermentation. researchgate.net While the direct synthesis of methyl 5-(hydroxymethyl)-2-methoxybenzoate from renewable feedstocks may not yet be established, the development of bio-based routes to its precursors is a key area of research for improving the sustainability of its production.

| Green Chemistry Principle | Application in Benzoate Synthesis |

| Waste Prevention | Use of highly selective catalysts to minimize byproducts. jddhs.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. jocpr.com |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents. researchgate.net |

| Use of Renewable Feedstocks | Exploring bio-based routes to benzoic acid and its derivatives from sources like L-tyrosine. researchgate.net |

| Use of Safer Solvents and Auxiliaries | Employing solvent-free reaction conditions or using water as a solvent. researchgate.netrsc.org |

Process Optimization and Theoretical Scale-Up Considerations for Benzoate Production

The transition from a laboratory-scale synthesis to industrial production requires careful process optimization and consideration of scale-up challenges. For the production of methyl 5-(hydroxymethyl)-2-methoxybenzoate, this involves optimizing reaction conditions to maximize yield and purity while ensuring the process is safe, cost-effective, and environmentally sound.

When scaling up a chemical process, several factors must be considered:

Heat Transfer: Reactions that are easily controlled in small flasks can become difficult to manage in large reactors due to changes in the surface area-to-volume ratio, which affects heat transfer. Exothermic reactions, in particular, require efficient cooling systems to prevent runaway reactions.

Mass Transfer: In heterogeneous reactions, such as those involving a solid catalyst and liquid reactants, ensuring efficient mixing becomes more challenging at a larger scale. This can affect reaction rates and yields.

Reaction Kinetics: The kinetics of a reaction can be influenced by factors such as concentration, temperature, and pressure. These parameters must be carefully controlled during scale-up to maintain optimal performance.

Continuous Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch reactors for large-scale production, including enhanced heat and mass transfer, improved safety, and greater consistency. researchgate.netnih.gov The implementation of continuous flow processes for the synthesis of benzoate derivatives could lead to more efficient and scalable production.

| Parameter | Optimized Condition (for Methyl 2-methoxy-5-aminosulfonyl benzoate synthesis) | Resulting Yield |

| Etherification (molar ratio, time, temp.) | Optimized | 92.6% researchgate.net |

| Sulfonyl Chlorination (molar ratio, time, temp.) | Optimized | 95.7% researchgate.net |

| Amination (molar ratio, time, temp.) | Optimized | 75.8% researchgate.net |

| Esterification (molar ratio, time, temp.) | Optimized | 97.4% researchgate.net |

| Overall Yield | - | 63.7% researchgate.net |

This table illustrates how optimizing individual steps in a multi-step synthesis can lead to a significant improvement in the total yield of a related benzoate derivative. A similar approach would be essential for the efficient production of methyl 5-(hydroxymethyl)-2-methoxybenzoate on an industrial scale.

Table of Chemical Compounds

| Chemical Name |

| Methyl 5-(hydroxymethyl)-2-methoxybenzoate |

| Methyl 2-methoxybenzoate |

| Benzoic acid |

| Benzyl benzoate |

| Benzyl alcohol |

| Benzoic anhydride |

| cis-Cyclohexadienediols |

| Benzodiazepine |

| Benzo-[b]-1,4-diazepines |

| Sodium benzoate |

| L-tyrosine |

| L-phenylalanine |

| Methyl 2-methoxy-5-aminosulfonyl benzoate |

| Salicylic acid |

| 2-Methoxybenzoic acid |

| 2-Methoxy-5-sulfonyl chlorobenzoic acid |

| Methyl 5-chloro-2-methoxybenzoate |

| Methyl 2-hydroxy-5-methoxybenzoate |

| 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoic acid |

| Thionyl chloride |

| Methanol |

| Ethyl acetate |

| Magnesium sulfate |

| Zirconium oxychloride |

| Zinc chloride |

| Aluminum chloride |

| Sulfuric acid |

| Toluene |

| Sodium hydroxide |

Investigations into the Chemical Reactivity and Transformation Mechanisms of Methyl 5 Hydroxymethyl 2 Methoxybenzoate

Derivatization and Further Functionalization Strategies for Methyl 5-(hydroxymethyl)-2-methoxybenzoate

The presence of multiple reactive sites in Methyl 5-(hydroxymethyl)-2-methoxybenzoate allows for a variety of derivatization and functionalization strategies, enabling the synthesis of more complex molecules.

The selective modification of the hydroxyl and methoxyl groups is a key strategy for elaborating the structure of Methyl 5-(hydroxymethyl)-2-methoxybenzoate.

Protection of the Hydroxyl Group:

To perform reactions on other parts of the molecule without interference from the reactive hydroxyl group, it is often necessary to protect it. imperial.eduslideshare.net Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), ethers (e.g., methoxymethyl (MOM), benzyl (B1604629) (Bn)), and esters. highfine.commasterorganicchemistry.com The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal. imperial.edu For example, a silyl ether could be used to protect the hydroxyl group while a reaction is carried out on the ester, and then be selectively removed using a fluoride (B91410) source. masterorganicchemistry.com

Modification of the Methoxyl Group:

The methoxyl group is generally unreactive. However, it can be cleaved to a hydroxyl group using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃). This would convert the methoxy (B1213986) group at position 2 to a hydroxyl group, yielding Methyl 2-hydroxy-5-(hydroxymethyl)benzoate. This transformation can be useful for introducing further functionality or for synthesizing natural products containing a catechol-like moiety.

The functional groups present in Methyl 5-(hydroxymethyl)-2-methoxybenzoate and its derivatives can be utilized in intramolecular cyclization reactions to construct polycyclic systems. For instance, after converting the hydroxymethyl group to a halomethyl group (e.g., -CH₂Br), an intramolecular Friedel-Crafts alkylation could potentially lead to the formation of a six-membered ring, resulting in a dihydronaphthalene derivative. Furthermore, derivatives of this compound could serve as precursors for the synthesis of more complex polycyclic aromatic hydrocarbons through multi-step synthetic sequences involving cyclodehydrogenation reactions. The synthesis of various polycyclic aromatic hydrocarbons often involves the construction of key intermediates that undergo cyclization to form the final ring system.

Skeletal Rearrangement Studies Involving Substituted Benzoate (B1203000) Frameworks

The structural framework of substituted benzoates, such as Methyl 5-(hydroxymethyl)-2-methoxybenzoate, provides a platform for various skeletal rearrangement reactions. These transformations, often catalyzed by acids or light, can lead to the formation of new carbon-carbon bonds and the generation of diverse molecular architectures. Investigations into these rearrangements are crucial for understanding reaction mechanisms and for the synthetic application of these compounds in creating more complex molecules.

One of the most prominent skeletal rearrangements involving benzoate esters is the Fries rearrangement. This reaction typically involves the conversion of a phenolic ester to a hydroxyaryl ketone in the presence of a Brønsted or Lewis acid catalyst. sigmaaldrich.com The reaction is selective, yielding ortho- and para-substituted products. sigmaaldrich.com The mechanism is understood to proceed through the formation of an acylium ion intermediate, which then electrophilically attacks the aromatic ring. The regioselectivity of the reaction can be influenced by the nature of the catalyst, solvent, and reaction temperature. For instance, kinetic studies on the rearrangement of phenyl benzoate catalyzed by aluminum bromide in chlorobenzene (B131634) have shed light on the actual rearranging species. rsc.org

Another related transformation is the photo-Fries rearrangement, which proceeds via a radical mechanism upon irradiation with UV light, foregoing the need for a catalyst. sigmaaldrich.comnih.gov Studies on the photo-Fries rearrangement of p-substituted aryl benzoates have shown that the product distribution can be significantly influenced by the reaction medium. nih.gov For example, in micellar media, a notable selectivity towards the formation of 2-hydroxybenzophenone (B104022) derivatives has been observed, whereas in homogeneous media such as cyclohexane (B81311) or acetonitrile, a different distribution of products including substituted 2-hydroxybenzophenones and p-substituted phenols is found. nih.gov

Beyond the Fries rearrangement, other intramolecular rearrangements of benzoate derivatives have been explored. For example, benzyl benzoate can undergo a novel intramolecular rearrangement over alumina (B75360) at elevated temperatures to yield O-benzylbenzoic acid, which can then decarboxylate to form diphenylmethane (B89790) or undergo cyclodehydration to produce anthrone. iitm.ac.in The selectivity of this rearrangement towards intramolecular pathways was found to be enhanced on more acidic catalysts. iitm.ac.in

Gas-phase studies on benzoate derivatives have also provided fundamental insights into their reactivity. Collision-induced dissociation of benzoate anions can lead to decarboxylation and subsequent skeletal rearrangements. researchgate.netnih.gov For instance, the carbanion generated from the decarboxylation of 2-benzoylbenzoate undergoes an efficient ring-closing reaction through nucleophilic attack on the adjacent phenyl group. nih.gov These gas-phase experiments, combined with computational studies, help to elucidate the intrinsic reactivity and potential energy surfaces of these reactive intermediates. nih.gov

The table below summarizes key findings from various studies on the skeletal rearrangement of substituted benzoate frameworks.

| Benzoate Derivative | Reaction Type | Catalyst/Conditions | Major Products | Key Findings | Reference |

| Phenyl benzoate | Fries Rearrangement | AlBr₃ in chlorobenzene | ortho- and para-Hydroxybenzophenone | The rearranging species is PhCO₂Ph·AlBr₃. The ortho/para ratio is affected by the presence of tetrabromoaluminate ion. | rsc.org |

| Phenyl benzoate | Fries Rearrangement | Ionic melt ([BMIm]Cl·xAlCl₃) | ortho- and para-Hydroxybenzophenone | The ionic liquid acts as both solvent and Lewis acid catalyst. | sigmaaldrich.com |

| p-Substituted aryl benzoates | Photo-Fries Rearrangement | UV light in micellar media | 2-Hydroxybenzophenone derivatives | High selectivity for 2-hydroxybenzophenone derivatives is observed in micellar environments. | nih.gov |

| p-Substituted aryl benzoates | Photo-Fries Rearrangement | UV light in homogeneous media (cyclohexane, acetonitrile) | Substituted 2-hydroxybenzophenones, p-substituted phenols | Product distribution differs significantly from that in micellar media. | nih.gov |

| Benzyl benzoate | Intramolecular Rearrangement | Alumina at ~350°C | Diphenylmethane, Anthrone | More acidic catalysts favor the intramolecular rearrangement pathway. | iitm.ac.in |

| 2-Benzoylbenzoate anion | Gas-phase Decarboxylation/Rearrangement | Collision-Induced Dissociation | Ring-closed tricyclic structure | The nascent phenide undergoes efficient nucleophilic attack on the pendant phenyl group. | nih.gov |

These studies collectively demonstrate the rich chemistry of skeletal rearrangements in substituted benzoate frameworks. The specific substitution pattern on the benzene (B151609) ring and the ester group, as seen in Methyl 5-(hydroxymethyl)-2-methoxybenzoate, would be expected to influence the propensity and outcome of such rearrangements, although specific studies on this compound are not prevalent in the reviewed literature. The electronic effects of the methoxy and hydroxymethyl groups would play a significant role in directing any potential electrophilic aromatic substitution or influencing the stability of reactive intermediates.

Utility of Methyl 5 Hydroxymethyl 2 Methoxybenzoate As a Versatile Synthetic Intermediate

Precursor in the Construction of Advanced Organic Scaffolds and Architectures

The strategic positioning of reactive sites on Methyl 5-(hydroxymethyl)-2-methoxybenzoate makes it an ideal starting material for the synthesis of a variety of more complex organic scaffolds. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, while the aromatic ring itself is amenable to electrophilic substitution, directed by the existing substituents.

A significant application of a closely related precursor, Methyl 5-formyl-2-methoxybenzoate, is in the synthesis of the pharmaceutical agent Eluxadoline. cymitquimica.com This precursor, which can be synthesized from salicylic (B10762653) acid, is then converted to the target hydroxymethyl compound, Methyl 5-(hydroxymethyl)-2-methoxybenzoate, through reduction of the formyl group. This transformation highlights the utility of the hydroxymethyl functionality as a key connective element in the assembly of complex drug molecules. The synthesis of Eluxadoline involves the construction of a complex heterocyclic system, and the benzoate (B1203000) derivative serves as a crucial building block for one of the key aromatic portions of the final molecule.

Furthermore, the general class of hydroxy- and methoxy-substituted benzoic acid methyl esters are recognized as important intermediates in the total synthesis of various biologically active compounds. The ability to selectively manipulate the different functional groups allows for the stepwise construction of intricate molecular frameworks, including various heterocyclic systems that are prevalent in medicinal chemistry.

Role in the Total Synthesis of Complex Natural Product Analogues

The total synthesis of natural products and their analogues is a driving force for the development of new synthetic methodologies and strategies. While direct and extensive examples of Methyl 5-(hydroxymethyl)-2-methoxybenzoate in the total synthesis of complex natural products are not prolifically documented in readily available literature, the utility of its structural motifs is well-established. The synthesis of analogues of natural products often involves the modification of a core scaffold to explore structure-activity relationships (SAR).

The structural unit of a substituted benzoic acid is a common feature in a wide range of natural products. For instance, the broader class of aminobenzoates and hydroxybenzoates are precursors to a large group of natural products, including ansamycins and saliniketals. The functional handles present in Methyl 5-(hydroxymethyl)-2-methoxybenzoate make it a potential precursor for the synthesis of analogues of such complex molecules. The hydroxymethyl group can be elaborated into more complex side chains, and the aromatic ring can be further functionalized to mimic the substitution patterns found in natural products.

Application in the Design and Synthesis of Small Molecule Libraries for Chemical Biology Research

The generation of small molecule libraries for high-throughput screening is a cornerstone of modern drug discovery and chemical biology. The design of these libraries often relies on a central scaffold that can be readily diversified with a variety of chemical appendages. Methyl 5-(hydroxymethyl)-2-methoxybenzoate is an attractive candidate for such a scaffold-based approach.

The distinct reactivity of its three functional groups allows for a combinatorial approach to library synthesis. For example, the hydroxymethyl group can be reacted with a library of carboxylic acids to form a diverse set of esters. Simultaneously or sequentially, the methyl ester can be hydrolyzed and coupled with a library of amines to generate a wide array of amides. This divergent approach from a single, readily accessible starting material enables the rapid generation of a large number of structurally related compounds.

Research on the combinatorial synthesis of small-molecule libraries has demonstrated the utility of related benzoic acid derivatives, such as 3-amino-5-hydroxybenzoic acid, as core structures. nih.gov In these studies, the benzoic acid serves as an anchor to a solid support, while the other functional groups are used for diversification. This principle is directly applicable to Methyl 5-(hydroxymethyl)-2-methoxybenzoate, where the hydroxymethyl group could serve as the point of attachment to a resin, freeing the ester and the aromatic ring for further chemical modifications.

Methodological Advancements in Tandem and Cascade Reactions Utilizing Benzoate Intermediates

Tandem or cascade reactions, where multiple chemical bonds are formed in a single operation without the isolation of intermediates, represent a highly efficient approach to increasing molecular complexity. These reactions are often key steps in the elegant total synthesis of natural products. While specific cascade reactions prominently featuring Methyl 5-(hydroxymethyl)-2-methoxybenzoate are not extensively reported, the reactivity of substituted benzoates makes them suitable substrates for the development of such processes.

The functional groups on Methyl 5-(hydroxymethyl)-2-methoxybenzoate can be designed to participate in intramolecular reactions. For instance, after conversion of the hydroxymethyl group to a suitable nucleophile or electrophile, it could participate in a cyclization reaction with a group introduced at the ortho position of the aromatic ring. Methodological studies on related systems often focus on the development of new catalytic processes that can trigger such cascade sequences.

Advanced Spectroscopic and Structural Elucidation Techniques for Methyl 5 Hydroxymethyl 2 Methoxybenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For Methyl 5-(hydroxymethyl)-2-methoxybenzoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic region will display signals for the three protons on the benzene (B151609) ring. Additionally, singlets corresponding to the ester methyl group, the methoxy (B1213986) group, and the benzylic protons of the hydroxymethyl group are anticipated. The hydroxyl proton may appear as a broad singlet.

The ¹³C NMR spectrum will show ten distinct resonances, corresponding to each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, the ester methyl carbon, and the hydroxymethyl carbon.

2D NMR techniques are essential for assembling the molecular puzzle:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu It would primarily show correlations between the adjacent protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the definitive assignment of each protonated carbon's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu This is critical for connecting the molecular fragments. For instance, it would show correlations from the methoxy protons to the aromatic carbon at the C2 position and from the ester methyl protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation. It could, for example, confirm the proximity of the methoxy group's protons to the aromatic proton at the C3 position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for Methyl 5-(hydroxymethyl)-2-methoxybenzoate

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

| C1 (C=O) | - | ~167 | OCH₃, H-3, H-6 |

| C2 (C-OCH₃) | - | ~158 | OCH₃, H-3 |

| C3 | ~7.0-7.2 | ~115 | H-4, OCH₃ |

| C4 | ~7.3-7.5 | ~124 | H-3, H-6, CH₂OH |

| C5 (C-CH₂OH) | - | ~135 | H-4, H-6, CH₂OH |

| C6 | ~7.1-7.3 | ~122 | H-4, CH₂OH |

| -COOCH₃ | ~3.8-3.9 | ~52 | C=O |

| -OCH₃ | ~3.8-3.9 | ~56 | C2 |

| -CH₂OH | ~4.6-4.7 | ~64 | C4, C5, C6 |

| -CH₂OH | Variable (broad) | - | - |

Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds.

Methyl 5-(hydroxymethyl)-2-methoxybenzoate is an achiral molecule and does not possess any stereocenters. Therefore, advanced NMR methods for stereochemical assignment are not applicable to this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS is used to determine the exact molecular weight of a compound, which in turn confirms its elemental composition. For Methyl 5-(hydroxymethyl)-2-methoxybenzoate (C₁₀H₁₂O₄), the calculated exact mass is 196.0736 Da.

Mass spectrometry also provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, the resulting molecular ion can break down into smaller, characteristic fragment ions.

Table 2: Predicted HRMS Fragmentation for Methyl 5-(hydroxymethyl)-2-methoxybenzoate

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

| 196.0736 | [C₁₀H₁₂O₄]⁺• (Molecular Ion) | - |

| 165.0552 | [C₉H₉O₃]⁺ | -OCH₃ (31 Da) |

| 164.0474 | [C₉H₈O₃]⁺• | -CH₃OH (32 Da) |

| 137.0603 | [C₈H₉O₂]⁺ | -COOCH₃ (59 Da) |

| 136.0524 | [C₈H₈O₂]⁺• | -HCOOCH₃ (60 Da) |

| 121.0289 | [C₇H₅O₂]⁺ | -OCH₃ and -CO (59 Da) |

The fragmentation pathway often involves the loss of stable neutral molecules like methanol (B129727) (CH₃OH), which can be facilitated by the presence of nearby functional groups. docbrown.info

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

For Methyl 5-(hydroxymethyl)-2-methoxybenzoate, a single-crystal X-ray diffraction analysis would reveal the planarity of the benzene ring and the orientation of its substituents. A study on the structurally similar compound 5-hydroxymethyl-2-methoxyphenol revealed that the hydroxymethyl group was significantly twisted relative to the plane of the benzene ring. nih.gov A similar conformation might be expected for the title compound.

Furthermore, this analysis elucidates the intermolecular interactions that govern the crystal packing. It is highly probable that the hydroxyl group of the hydroxymethyl moiety would participate in intermolecular O-H···O hydrogen bonds, likely with the carbonyl oxygen of the ester group or the oxygen of the methoxy group of an adjacent molecule. These hydrogen bonds could link the molecules into a three-dimensional network, influencing the material's physical properties. nih.gov

Table 3: Illustrative Crystal Data Parameters for Analysis

| Parameter | Description |

| Crystal System | The geometric shape of the unit cell (e.g., Orthorhombic). nih.gov |

| Space Group | The symmetry elements of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell. |

| Z | The number of molecules per unit cell. |

| Hydrogen Bond Geometry | Distances and angles of intermolecular hydrogen bonds. |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Detailed Functional Group Characterization

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

For Methyl 5-(hydroxymethyl)-2-methoxybenzoate, the spectra would be dominated by absorptions corresponding to its key functional groups. The FTIR spectrum would likely show a strong, sharp absorption for the ester carbonyl (C=O) stretch and a broad absorption for the alcohol hydroxyl (O-H) stretch.

Table 4: Key Predicted Vibrational Frequencies

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Alcohol O-H | Stretch, hydrogen-bonded | 3500 - 3200 | Broad, Medium-Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H (Methyl) | Stretch | 2990 - 2850 | Medium-Weak |

| Ester C=O | Stretch | 1730 - 1700 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium, Multiple Bands |

| Ester/Ether C-O | Stretch | 1300 - 1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy levels. The substituted benzene ring in Methyl 5-(hydroxymethyl)-2-methoxybenzoate acts as a chromophore.

The UV-Vis spectrum is expected to show absorption bands characteristic of π→π* electronic transitions within the aromatic system. researchgate.net The exact position of the absorption maxima (λmax) is influenced by the substituents on the ring. Studies on similar p-hydroxybenzoate derivatives show strong absorption in the 200-400 nm range. nist.gov

Fluorescence spectroscopy could also be employed to study the compound's emissive properties. After absorbing light, the molecule may relax by emitting light of a longer wavelength. Such studies would provide information about the excited state of the molecule and its potential for applications in materials science or as a fluorescent probe.

Table 5: Predicted Electronic Transition Data

| Technique | Parameter | Predicted Value | Description |

| UV-Vis Spectroscopy | λmax | ~250-320 nm | Wavelength of maximum absorbance due to π→π* transitions. |

| Fluorescence Spectroscopy | λem | > λmax | Wavelength of maximum emission (if fluorescent). |

Future Perspectives and Emerging Research Avenues for Hydroxymethyl Methoxybenzoates

Development of Asymmetric Synthetic Routes for Chiral Analogues of Methyl 5-(hydroxymethyl)-2-methoxybenzoate

The development of asymmetric synthetic routes to access chiral analogues of Methyl 5-(hydroxymethyl)-2-methoxybenzoate is a significant area of future research. The introduction of chirality would open avenues for its use as a chiral building block in the synthesis of complex, high-value molecules such as pharmaceuticals and agrochemicals. Current research in asymmetric synthesis provides a strong foundation for these future endeavors.

Key research directions would likely involve the use of chiral catalysts to control the stereochemical outcome of reactions. This could include:

Chiral Metal Catalysts: Transition metal complexes with chiral ligands are powerful tools for asymmetric synthesis. For instance, chiral rhodium or ruthenium catalysts could be employed for asymmetric hydrogenation of a suitable precursor to introduce a stereocenter.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful strategy in asymmetric synthesis. Chiral amines, phosphoric acids, or N-heterocyclic carbenes could be explored to catalyze enantioselective transformations on the benzoate (B1203000) core or its side chains. acs.org

Enzymatic Resolutions: Biocatalysis offers a highly selective and environmentally benign approach. Lipases or esterases could be used for the kinetic resolution of racemic mixtures of Methyl 5-(hydroxymethyl)-2-methoxybenzoate derivatives.

The successful development of these asymmetric routes would require a systematic investigation of various chiral catalysts, reaction conditions, and substrate modifications to achieve high enantioselectivity and yield.

Exploration of Novel Catalytic Systems for Enhanced Functionalization and Selectivity

The functionalization of the Methyl 5-(hydroxymethyl)-2-methoxybenzoate scaffold at various positions is key to unlocking its full potential as a versatile chemical intermediate. The exploration of novel catalytic systems will be crucial for achieving high selectivity and efficiency in these transformations.

Future research is expected to focus on:

C-H Activation: Directing group-assisted or transition-metal-catalyzed C-H activation presents a powerful strategy for the regioselective introduction of new functional groups onto the aromatic ring, minimizing the need for pre-functionalized starting materials. mdpi.comresearchgate.netdmaiti.com The methoxy (B1213986) and hydroxymethyl groups on the ring could potentially serve as directing groups to guide the catalyst to specific positions.

Cross-Coupling Reactions: Palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. Research into developing more active and robust catalysts will enable the efficient coupling of various partners to the benzoate core.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful method for a wide range of chemical transformations. This technology could be applied to the functionalization of Methyl 5-(hydroxymethyl)-2-methoxybenzoate under environmentally friendly conditions.

The development of these catalytic systems will likely involve high-throughput screening of catalysts and reaction conditions to identify optimal protocols for specific functionalization reactions.

Integration with Flow Chemistry and Automated Synthesis Platforms for Efficient Production

To meet potential industrial demand, the development of efficient and scalable manufacturing processes for Methyl 5-(hydroxymethyl)-2-methoxybenzoate and its derivatives is essential. The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages over traditional batch processing. acs.orgvapourtec.commdpi.comdrreddys.comamf.ch

Key Advantages of Flow Chemistry:

| Feature | Benefit in the Synthesis of Hydroxymethyl Methoxybenzoates |

| Enhanced Heat and Mass Transfer | Improved reaction control, higher yields, and reduced side products. amf.ch |

| Improved Safety | Handling of hazardous reagents and reaction intermediates in small, controlled volumes. |

| Scalability | Seamless transition from laboratory-scale synthesis to large-scale production. amf.ch |

| Automation | Reduced manual intervention, increased reproducibility, and high-throughput screening capabilities. nih.govchimia.ch |

Future research in this area will likely focus on the development of dedicated flow reactors and the optimization of reaction parameters (temperature, pressure, flow rate, and catalyst loading) for the synthesis of Methyl 5-(hydroxymethyl)-2-methoxybenzoate. rsc.orgmdpi.com The integration of in-line analytical techniques will allow for real-time monitoring and optimization of the process. Automated platforms can further accelerate the discovery and optimization of new synthetic routes and derivatives. chimia.chsynplechem.com

Conceptual and Theoretical Investigations into Advanced Materials Science Applications

While the primary focus on Methyl 5-(hydroxymethyl)-2-methoxybenzoate is currently as a chemical intermediate, its structural motifs suggest potential applications in materials science. The aromatic core, coupled with the hydroxyl and ester functional groups, provides handles for polymerization and incorporation into larger macromolecular structures.

Conceptual and theoretical investigations could explore its potential use in:

Polymer Synthesis: The hydroxymethyl group can act as a monomer for the synthesis of polyesters or polyethers with specific properties. The methoxy and ester groups can be further modified to tune the material's characteristics.

Liquid Crystals: The rigid aromatic core is a common feature in liquid crystalline materials. Theoretical modeling could predict whether derivatives of Methyl 5-(hydroxymethyl)-2-methoxybenzoate could exhibit liquid crystalline phases.

Organic Electronics: Substituted benzoates can be precursors to conjugated materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Computational studies could guide the design of derivatives with suitable electronic properties.

These investigations would initially rely heavily on computational modeling to predict material properties before progressing to experimental synthesis and characterization.

Computational Design of Novel Derivatives with Tailored Reactivity and Specific Chemical Properties

Computational chemistry and molecular modeling are powerful tools for accelerating the design and discovery of new molecules with desired properties. nih.govnih.gov In the context of Methyl 5-(hydroxymethyl)-2-methoxybenzoate, computational methods can be employed to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the reactivity of different positions on the molecule, guiding the development of selective functionalization strategies. acs.orgrsc.org

Design Novel Derivatives: In silico screening of virtual libraries of derivatives can identify candidates with specific electronic, steric, or binding properties for various applications.

Tailor Chemical Properties: By understanding the structure-property relationships through computational analysis, it is possible to rationally design derivatives with optimized characteristics, such as improved solubility, stability, or affinity for a biological target. google.com

The synergy between computational design and experimental validation will be crucial for the efficient development of new derivatives of Methyl 5-(hydroxymethyl)-2-methoxybenzoate with tailored functionalities.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-(hydroxymethyl)-2-methoxybenzoate, and what experimental parameters are critical for optimizing yield?

Methyl 5-(hydroxymethyl)-2-methoxybenzoate can be synthesized via esterification of the corresponding benzoic acid derivative. Key steps include:

- Protection of the hydroxymethyl group : Due to its sensitivity, temporary protection (e.g., using acetyl or silyl groups) is often required to prevent side reactions during esterification .

- Reaction conditions : Mild bases (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) are typically used to facilitate ester formation. Temperature control (<60°C) minimizes decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How can researchers validate the structural integrity of Methyl 5-(hydroxymethyl)-2-methoxybenzoate using spectroscopic methods?

- ¹H and ¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm, singlet) and hydroxymethyl protons (δ ~4.5 ppm, broad singlet). Aromatic protons in the ortho and para positions exhibit distinct splitting patterns .

- FT-IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and hydroxyl (broad peak at ~3400 cm⁻¹) groups .

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the theoretical mass (e.g., C₁₀H₁₂O₅: 212.0685) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Moisture sensitivity : The hydroxymethyl group is prone to hydrolysis. Store in airtight containers with desiccants (e.g., silica gel) at 2–8°C .

- Light exposure : Amber glassware is recommended to prevent photodegradation, as methoxy and hydroxymethyl groups can form reactive intermediates under UV light .

Advanced Research Questions

Q. How does the hydroxymethyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to analogs like Methyl 5-chloro-2-methoxybenzoate?

- Enhanced leaving-group potential : The hydroxymethyl group can be oxidized to a formyl or carboxylate group, enabling selective functionalization. For example, oxidation with PCC yields Methyl 2-methoxy-5-formylbenzoate, a precursor for Schiff base synthesis .

- Comparative reactivity : Unlike chloro analogs, the hydroxymethyl group participates in hydrogen bonding, altering solubility and reaction kinetics. Kinetic studies show slower nucleophilic substitution rates due to steric hindrance .

Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound and its derivatives?

- Dose-response standardization : Discrepancies in IC₅₀ values (e.g., antimicrobial assays) often arise from variations in bacterial strains or assay protocols. Use ATCC-standardized strains and replicate experiments across independent labs .

- Metabolite profiling : LC-MS/MS can identify degradation products (e.g., free benzoic acid) that may confound activity measurements .

- Structural analogs : Compare with Methyl 5-hydroxy-2-methoxybenzoate (IC₅₀ = 93 μM in kinase inhibition vs. 56 μM for the hydroxymethyl derivative) to isolate the hydroxymethyl group’s contribution .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., cyclooxygenase-2)?

- Docking studies : Software like AutoDock Vina predicts binding affinities by simulating interactions between the hydroxymethyl group and enzyme active sites (e.g., hydrogen bonds with COX-2’s Arg120) .

- MD simulations : Assess stability of the compound-enzyme complex over 100 ns trajectories to prioritize derivatives with low RMSD values (<2 Å) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to optimize substituent placement .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities while maintaining purity?

- Byproduct formation : At larger scales, prolonged reaction times increase side reactions (e.g., ester hydrolysis). Use flow chemistry to reduce residence time and improve yield .

- Purification bottlenecks : Replace column chromatography with fractional crystallization (solvent: acetone/hexane) for cost-effective bulk purification .

- Quality control : Implement in-line FTIR and HPLC monitoring to detect impurities early .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.